3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c8-5-3-11-13-6(10)1-4(2-9)12-7(5)13/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCDOUAOOFOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of various derivatives.
Cross-coupling reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Cross-coupling reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Nucleophilic substitution: Derivatives with various functional groups replacing the chloromethyl group.
Cross-coupling reactions: Aryl or alkyl-substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is primarily utilized as a building block for developing potential therapeutic agents, especially kinase inhibitors. Its ability to inhibit CDK2 activity disrupts the cell cycle, making it a candidate for anti-cancer drug development. Research indicates that this compound can effectively inhibit cell proliferation in various cancer cell lines by targeting CDK2, leading to decreased transition from the G1 phase to the S phase of the cell cycle .
Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against different cancer types, demonstrating promising anti-tumor activity through CDK inhibition .
Materials Science
The unique structure of this compound allows it to be used in developing novel materials with specific electronic or optical properties. Its reactivity makes it suitable for creating polymers or composites that can be utilized in advanced electronic devices.
Application Example : Researchers have explored its potential in creating conductive polymers that can be used in flexible electronic applications due to their stability and conductivity when modified appropriately .
Biological Studies
In biological research, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules allows researchers to investigate the mechanisms of action of various enzymes involved in critical cellular processes.
Research Insight : A study highlighted its role in understanding the interactions between kinase inhibitors and their targets, paving the way for designing more effective drugs with fewer side effects .
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In kinase inhibition, it mimics ATP and competes for binding at the kinase domain, disrupting the phosphorylation process essential for cell signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1)
- Substituents : 3-Br, 5-Cl, 7-Cl.
- Molecular Weight : 266.91 .
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling .
- Reactivity : The absence of a chloromethyl group limits its utility in alkylation reactions compared to the target compound.
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
- Substituents : 3-Br, 7-CF₃, 5-O (lactam).
- Synthesis : C-5 functionalization via PyBroP-mediated activation, followed by amine/thiol addition .
- Applications : Intermediate for Pim1 kinase inhibitors .
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS 189116-36-7)
- Substituents : 2-CH₃, 5-Cl.
- Molecular Weight : 171.6 .
- Reactivity : Methyl and chloro groups at C-2/C-5 reduce steric hindrance compared to the chloromethyl group in the target compound.
Activity Table
Physicochemical Properties
- Melting Point and Solubility :
- Electronic Effects :
- The ClCH₂ group increases electron density at C-5, facilitating nucleophilic attack compared to CF₃ or Cl substituents .
Biological Activity
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanism of action, effects on various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 252.48 g/mol. Its unique substitution pattern contributes to its interaction with biological targets, particularly cyclin-dependent kinases (CDKs) .
Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)
this compound primarily targets CDK2, an essential regulator of the cell cycle. By inhibiting CDK2 activity, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to decreased cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects several downstream signaling pathways involved in cell growth and division. This mechanism is crucial for developing anti-cancer therapies, as uncontrolled cell proliferation is a hallmark of cancer .
In Vitro Studies
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
- K562 (Leukemia) : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against hematological malignancies.
- A549 (Lung Cancer) : The compound also showed effectiveness in inhibiting lung cancer cell proliferation .
Case Studies and Research Findings
Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy:
- Anticancer Activity : A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance anticancer properties. The derivatives were tested against multiple cancer cell lines, showing varying degrees of efficacy .
- Mechanistic Insights : Docking studies revealed that this compound binds effectively to CDK2, confirming its role as a selective inhibitor. This binding was associated with altered phosphorylation states of key proteins involved in the cell cycle .
Data Table: Biological Activity Overview
Q & A
Basic: What are the standard synthetic routes for preparing 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine?
Answer:
The synthesis typically involves sequential halogenation and functionalization steps. A common approach includes:
- Chlorination : Reacting a hydroxy precursor (e.g., 7-hydroxypyrazolo[1,5-a]pyrimidine) with phosphorus oxychloride (POCl₃) under reflux to introduce chlorine at the 7-position .
- Chloromethylation : Introducing the chloromethyl group at the 5-position via alkylation or substitution reactions, often using chloromethylating agents like ClCH₂SO₂Cl or via nucleophilic displacement .
- Bromination : Substitution at the 3-position using bromine sources (e.g., N-bromosuccinimide) under controlled conditions to ensure regioselectivity .
Key intermediates are validated via ¹H/¹³C NMR, IR, and mass spectrometry .
Advanced: How can regioselectivity challenges be addressed during multi-halogenation of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Regioselectivity is influenced by:
- Electron-directing groups : Pre-existing substituents (e.g., chloro or methyl groups) can direct halogenation to specific positions. For example, electron-withdrawing groups like Cl at C7 may deactivate adjacent positions, favoring bromination at C3 .
- Reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., Lewis acids like AlCl₃) can modulate reactivity. POCl₃-mediated chlorination at elevated temperatures (reflux) ensures complete conversion of hydroxyl groups to Cl .
- Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) can prevent undesired substitutions .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions and confirms purity. Aromatic protons in pyrazolo[1,5-a]pyrimidine typically appear as multiplets in δ 7.5–9.5 ppm, while chloromethyl groups show singlets near δ 4.5–5.0 ppm .
- X-ray crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal packing) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 308 for C₈H₅BrCl₂N₃) .
Advanced: How do structural modifications at the 5-position (chloromethyl) influence biological activity in pyrazolo[1,5-a]pyrimidines?
Answer:
- Enhanced reactivity : The chloromethyl group acts as a leaving group, enabling further derivatization (e.g., nucleophilic substitution to introduce amines or thiols) for targeted drug design .
- Biological activity : Analogues with chloromethyl substituents show improved antitumor activity, likely due to increased electrophilicity and covalent binding to enzyme active sites (e.g., kinase inhibition) .
- Comparative studies : Derivatives lacking the chloromethyl group exhibit reduced potency, underscoring its role in bioavailability and target engagement .
Basic: What are the key challenges in purifying this compound?
Answer:
- Byproduct formation : Side reactions during halogenation (e.g., over-bromination) require careful monitoring via TLC or HPLC .
- Purification methods :
Advanced: How can contradictory data on reaction yields in literature be reconciled?
Answer:
Discrepancies often arise from:
- Reagent purity : Impure POCl₃ or solvents can reduce chlorination efficiency. Use freshly distilled reagents for reproducibility .
- Kinetic vs. thermodynamic control : Longer reaction times may favor thermodynamically stable products over kinetic intermediates, altering yields .
- Catalyst variability : Trace moisture or metal ions (e.g., Fe³⁺) in Lewis acids can unpredictably accelerate or inhibit reactions .
Standardizing protocols (e.g., inert atmosphere, strict temperature control) minimizes variability .
Basic: What is the role of phosphorus oxychloride (POCl₃) in synthesizing related compounds?
Answer:
POCl₃ serves dual roles:
- Chlorinating agent : Converts hydroxyl groups to Cl via nucleophilic substitution (e.g., 7-hydroxy → 7-chloro) .
- Dehydrating agent : Facilitates cyclization reactions by removing water, critical in forming the pyrazolo[1,5-a]pyrimidine core .
Reactions typically require excess POCl₃ (2–3 equiv) and reflux conditions (80–110°C) for 3–6 hours .
Advanced: What computational methods predict reactivity in halogenated pyrazolo[1,5-a]pyrimidines?
Answer:
- DFT calculations : Model electrophilic aromatic substitution (EAS) to predict halogenation sites. Fukui indices identify nucleophilic/electrophilic centers .
- Molecular docking : Simulates interactions with biological targets (e.g., kinases), guiding rational design of derivatives with chloromethyl or bromo groups .
- Crystal structure analysis : Hirshfeld surface analysis (from X-ray data) reveals non-covalent interactions influencing solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
